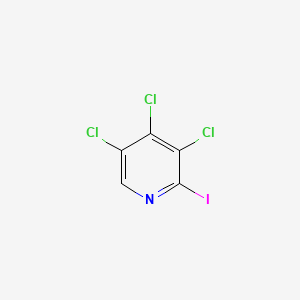

Trichloroiodopyridine

Description

Trichloroiodopyridine (hypothetical IUPAC name: 2,3,5-Trichloro-4-iodopyridine) is a polyhalogenated pyridine derivative characterized by three chlorine atoms and one iodine atom attached to a pyridine ring. While direct references to this compound are absent in the provided evidence, its structural analogs and related halogenated pyridines are well-documented. Such compounds are typically synthesized via electrophilic substitution reactions, where halogenation occurs at specific positions depending on directing groups and reaction conditions.

Properties

CAS No. |

26856-63-3 |

|---|---|

Molecular Formula |

C5HCl3IN |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

3,4,5-trichloro-2-iodopyridine |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-10-5(9)4(8)3(2)7/h1H |

InChI Key |

VWFVZWMYZOPSLJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)I)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C(=C(C(=N1)I)Cl)Cl)Cl |

Other CAS No. |

26856-63-3 |

Synonyms |

trichloroiodopyridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Trichloroiodopyridine (hypothetical) with structurally related pyridine derivatives, focusing on molecular properties, substituent patterns, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Halogen Position : The reactivity of halogenated pyridines depends on the electron-withdrawing effects of substituents. For instance, 2-Chloro-5-iodopyridine undergoes cross-coupling reactions more readily than 3-Chloropyridine due to the meta-directing nature of the chlorine atom.

- Trifluoromethyl vs. Halogens : The CF₃ group in 5-(Trifluoromethyl)pyridin-3-amine enhances metabolic stability compared to halogens, making it preferable in drug design.

Toxicity and Handling :

- Polyhalogenated pyridines often require stringent safety protocols. For example, compounds with high acute toxicity, such as hydrofluoric acid or cyanide derivatives, demand specialized handling (e.g., fume hoods, PPE) .

Applications :

- Pharmaceuticals : 2-Chloro-5-iodopyridine is a precursor to kinase inhibitors, while 5-(Trifluoromethyl)pyridin-3-amine is used in antiviral agents.

- Agrochemicals : Dichloro-pyridine carboxamides are leveraged for their pesticidal activity.

Research Findings

Synthetic Challenges :

- Introducing multiple halogens to pyridine rings often requires sequential reactions. For example, iodination typically follows chlorination due to iodine’s lower reactivity in electrophilic substitution .

Biological Activity :

- The iodine atom in 2-Chloro-5-iodopyridine enhances binding affinity to thyroid hormone receptors, a property absent in chlorine-only analogs.

- Trifluoromethyl groups improve blood-brain barrier penetration in neuroactive compounds compared to halogens .

Thermodynamic Stability: this compound’s hypothetical structure suggests higher thermal stability than mono-halogenated pyridines due to increased molecular symmetry and halogen-halogen interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.